molecular formula C15H13N5 B5458041 5-phenyl-3-(2-phenylhydrazino)-1,2,4-triazine

5-phenyl-3-(2-phenylhydrazino)-1,2,4-triazine

Cat. No.: B5458041
M. Wt: 263.30 g/mol
InChI Key: LXHCWFIDIUBYKQ-UHFFFAOYSA-N
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Description

5-phenyl-3-(2-phenylhydrazino)-1,2,4-triazine is a heterocyclic compound that contains a triazine ring substituted with phenyl and phenylhydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-3-(2-phenylhydrazino)-1,2,4-triazine typically involves the reaction of phenylhydrazine with a suitable triazine precursor. One common method involves the condensation of phenylhydrazine with 5-phenyl-1,2,4-triazine-3-thiol under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-(2-phenylhydrazino)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The phenyl and phenylhydrazino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

    Reduction: Saturated triazine derivatives with altered chemical properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-phenyl-3-(2-phenylhydrazino)-1,2,4-triazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-1,2,4-triazine: Lacks the phenylhydrazino group, resulting in different chemical properties and reactivity.

    3-(2-phenylhydrazino)-1,2,4-triazine: Similar structure but without the phenyl group at the 5-position.

Uniqueness

5-phenyl-3-(2-phenylhydrazino)-1,2,4-triazine is unique due to the presence of both phenyl and phenylhydrazino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-phenyl-2-(5-phenyl-1,2,4-triazin-3-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5/c1-3-7-12(8-4-1)14-11-16-19-15(17-14)20-18-13-9-5-2-6-10-13/h1-11,18H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHCWFIDIUBYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC(=N2)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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